molecular formula C14H19ClN2O3 B2461393 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone CAS No. 2034619-76-4

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone

Cat. No.: B2461393
CAS No.: 2034619-76-4
M. Wt: 298.77
InChI Key: PAJXRZVHNHFXQO-UHFFFAOYSA-N
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Description

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound incorporates both a 3-chloropyridin-4-yl ether moiety and a piperidine scaffold, structural features that are frequently employed in the development of bioactive molecules . The 3-chloropyridine component is a privileged structure in pharmaceutical design, known for its ability to participate in key molecular interactions, while the piperidine ring serves as a versatile conformational constraint that can profoundly influence a compound's biological activity and pharmacokinetic properties . The ethoxyethanone functional group further enhances the molecule's utility as a synthetic intermediate, enabling straightforward derivatization for structure-activity relationship studies. Researchers value this compound primarily as a key intermediate for constructing more complex molecular architectures, particularly in the synthesis of potential kinase inhibitors and other enzyme-targeting therapeutic agents . Patents and scientific literature describe related chloropyridinyl-piperidine compounds as core structural elements in development candidates for various therapeutic areas . The specific molecular architecture of this compound suggests potential application in early-stage discovery research for investigating new biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for specific experimental applications.

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-ethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-2-19-10-14(18)17-7-3-4-11(9-17)20-13-5-6-16-8-12(13)15/h5-6,8,11H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJXRZVHNHFXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloropyridinyl Group: The chloropyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the piperidine ring.

    Attachment of the Ethoxyethanone Moiety: The final step involves the attachment of the ethoxyethanone group through an esterification or acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing novel compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including drug discovery.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Vandetanib Derivatives ()

Several Vandetanib analogs with piperidine-ethanone backbones and nitroimidazole substituents were synthesized (Table 1). These compounds differ in aromatic amino groups and substituent positions, influencing their physicochemical and biological properties.

Table 1: Key Analogs from Vandetanib Derivatives

Compound Name (Simplified) Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Nitroimidazole-bromo-methylphenyl derivative 3-Bromo-4-methylphenyl, nitroimidazole 570.1668 143.3–145.0 66.6
Nitroimidazole-chloro-fluorophenyl derivative 2-Chloro-4-fluorophenyl, nitroimidazole 598.1981 128.7–130.3 71.1
Target Compound (BJ46813) 3-Chloropyridinyloxy, ethoxyethanone 369.8447 N/A N/A

Key Observations :

  • Molecular Weight : The target compound is significantly smaller (~369 vs. 570–638 g/mol), likely improving bioavailability .

Pyridine-Based Ethanone Derivatives ()

Pyridine derivatives with ethanone moieties exhibit structural diversity (Table 2).

Table 2: Pyridine-Ethanone Analogues

Compound Name (CAS or Catalog ID) Substituents Molecular Weight (g/mol) Key Features
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Methoxy, pyrrolidinyl 260.34 (calculated) Polar substituents enhance solubility
1-(2,5,6-Trimethoxypyridin-3-yl)ethanone Trimethoxy 211.21 (calculated) High electron density
Target Compound (BJ46813) 3-Chloropyridinyloxy, piperidine 369.8447 Chlorine enhances lipophilicity

Key Observations :

  • Substituent Effects : The target’s chlorine atom increases lipophilicity compared to methoxy or pyrrolidinyl groups, which may improve CNS penetration but reduce aqueous solubility .
  • Piperidine vs.

Patent-Disclosed Piperidine-Pyridine Hybrids ()

Recent patents highlight advanced piperidine-pyridine hybrids with fused heterocycles (Table 3).

Table 3: Patent Compounds with Piperidine-Pyridine Cores

Compound Name (Simplified) Substituents Molecular Weight (g/mol) Notable Features
Imidazo-pyrrolo-pyrazine derivative 4-Chlorophenyl, imidazo-pyrrolo-pyrazine ~480 (estimated) High binding affinity
Trifluoromethylpyridine-piperazine derivative Trifluoromethyl, piperazine ~450 (estimated) Metabolic stability
Target Compound (BJ46813) 3-Chloropyridinyloxy, ethoxyethanone 369.8447 Simplicity, synthetic accessibility

Key Observations :

  • Complexity vs. Simplicity : Patent compounds often incorporate fused heterocycles (e.g., imidazo-pyrrolo-pyrazine) for enhanced target specificity but require complex syntheses. The target compound’s simplicity may offer easier scale-up .
  • Metabolic Stability : Trifluoromethyl groups (as in ) improve metabolic stability compared to chlorine, though the latter is less synthetically challenging .

Biological Activity

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN2O3, with a molecular weight of approximately 320.79 g/mol. The compound features a chloropyridinyl moiety, a piperidinyl group, and an ethoxyethanone framework, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Chloropyridine Derivative : Chlorination of pyridine to obtain 3-chloropyridine.
  • Piperidine Formation : Reaction of 3-chloropyridine with piperidine.
  • Coupling Reaction : The piperidine derivative is coupled with ethoxyethanone under controlled conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

The compound is believed to interact with specific receptors and enzymes, modulating their activity. Preliminary studies suggest that it may influence neurotransmitter systems, making it a candidate for neuropharmacological applications.

Biological Assays

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Activity : In vitro assays have shown that this compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Activity : Preliminary data indicate potential anticancer effects, particularly against certain cancer cell lines.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameDescription
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanoneA similar structure with a fluorophenoxy group, potentially differing in biological activity.
1-(3-(3-Chloropyridin-yloxy)piperidinyl)-2-(3,5-dimethylisoxazol-4-y)ethanoneShares a common piperidine structure but varies in functional groups.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Neuropharmacological Studies : Research has indicated that compounds similar to this compound exhibit binding affinity to neurotransmitter receptors, suggesting possible applications in treating neurodegenerative diseases.
  • Anticancer Research : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

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